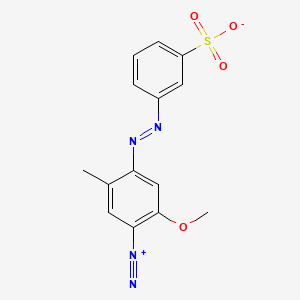
Benzenediazonium, 2-methoxy-5-methyl-4-(2-(3-sulfophenyl)diazenyl)-, inner salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenediazonium, 2-methoxy-5-methyl-4-(2-(3-sulfophenyl)diazenyl)-, inner salt is a complex organic compound known for its unique chemical properties and applications. This compound is part of the diazonium salts family, which are widely used in organic synthesis, particularly in the preparation of azo dyes. The presence of the methoxy, methyl, and sulfophenyl groups in its structure contributes to its distinct reactivity and functionality.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenediazonium, 2-methoxy-5-methyl-4-(2-(3-sulfophenyl)diazenyl)-, inner salt typically involves the diazotization of an aromatic amine followed by azo coupling. The process begins with the nitration of an aromatic compound to introduce a nitro group, which is then reduced to an amine. This amine undergoes diazotization using nitrous acid, forming the diazonium salt. The diazonium salt is then coupled with a phenol or aniline derivative to form the azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The reaction parameters, such as temperature, pH, and concentration of reactants, are meticulously monitored to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
Benzenediazonium, 2-methoxy-5-methyl-4-(2-(3-sulfophenyl)diazenyl)-, inner salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the diazonium group into an amine or other functional groups.
Substitution: The diazonium group can be substituted with other nucleophiles, such as halides, hydroxides, or cyanides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium chloride (NaCl) or sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted aromatic compounds.
科学的研究の応用
Benzenediazonium, 2-methoxy-5-methyl-4-(2-(3-sulfophenyl)diazenyl)-, inner salt has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: The compound is employed in labeling and detection techniques due to its ability to form stable azo bonds with proteins and nucleic acids.
Medicine: Research explores its potential in drug development, particularly in targeting specific biological pathways.
Industry: It is used in the production of dyes, pigments, and other colorants for textiles, plastics, and inks.
作用機序
The mechanism of action of Benzenediazonium, 2-methoxy-5-methyl-4-(2-(3-sulfophenyl)diazenyl)-, inner salt involves the formation of azo bonds through diazonium coupling reactions. The diazonium group acts as an electrophile, reacting with nucleophilic sites on other molecules to form stable azo linkages. These reactions are facilitated by the presence of electron-donating groups, such as methoxy and methyl, which enhance the reactivity of the diazonium group.
類似化合物との比較
Similar Compounds
Benzenediazonium chloride: A simpler diazonium salt used in similar coupling reactions.
2-Methoxy-5-methylbenzenediazonium: A compound with similar substituents but lacking the sulfophenyl group.
3-Sulfophenylbenzenediazonium: A compound with the sulfophenyl group but different substituents on the aromatic ring.
Uniqueness
Benzenediazonium, 2-methoxy-5-methyl-4-(2-(3-sulfophenyl)diazenyl)-, inner salt is unique due to the combination of its substituents, which confer specific reactivity and stability. The presence of the sulfophenyl group enhances its solubility in water, making it more versatile in aqueous reactions. Additionally, the methoxy and methyl groups increase its electron density, facilitating various chemical transformations.
特性
CAS番号 |
78480-21-4 |
|---|---|
分子式 |
C14H12N4O4S |
分子量 |
332.34 g/mol |
IUPAC名 |
3-[(4-diazonio-5-methoxy-2-methylphenyl)diazenyl]benzenesulfonate |
InChI |
InChI=1S/C14H12N4O4S/c1-9-6-13(16-15)14(22-2)8-12(9)18-17-10-4-3-5-11(7-10)23(19,20)21/h3-8H,1-2H3 |
InChIキー |
HYLVOMPFLVGUCF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1N=NC2=CC(=CC=C2)S(=O)(=O)[O-])OC)[N+]#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



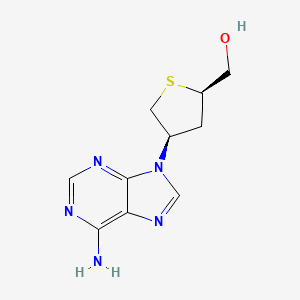
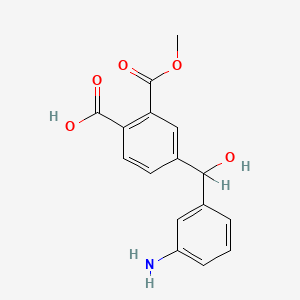
![2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl-trimethylazanium;methanesulfonic acid](/img/structure/B12809746.png)
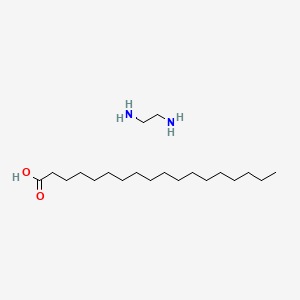
![5,11-dimethyl-4,10-dinitro-1,6,7,12-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione](/img/structure/B12809765.png)

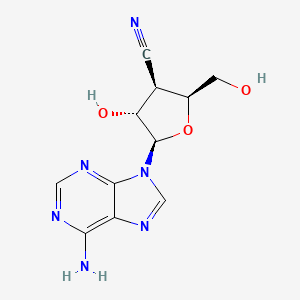

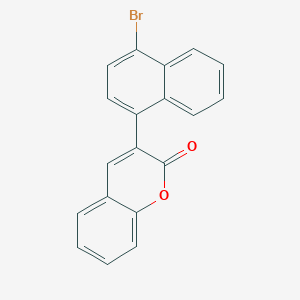
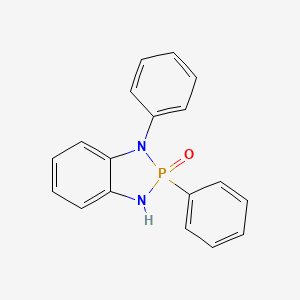
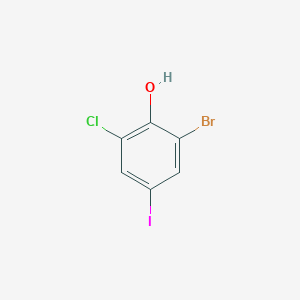
![8-O-benzyl 2-O-methyl 3-(4-methylphenyl)sulfonyl-4,5-dioxo-6H-pyrrolo[3,2-e]indole-2,8-dicarboxylate](/img/structure/B12809800.png)
![4-Iodo-6,8-dioxabicyclo[3.2.1]octane-2,3-diol](/img/structure/B12809804.png)
